3-iodo-N'-[(3E)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide
Description
3-Iodo-N'-[(3E)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide is a synthetic isatin-based benzohydrazide derivative. Its structure combines a benzohydrazide scaffold with a substituted isatin moiety (1-methyl-2-oxoindoline) at the hydrazone position, featuring an iodine atom at the benzene ring’s meta position. Isatin derivatives are recognized for their diverse pharmacological properties, including anticancer, antiviral, and enzyme-inhibitory activities .
Properties
IUPAC Name |
N-(2-hydroxy-1-methylindol-3-yl)imino-3-iodobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12IN3O2/c1-20-13-8-3-2-7-12(13)14(16(20)22)18-19-15(21)10-5-4-6-11(17)9-10/h2-9,22H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYQNLMCCNJOXKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC(=CC=C3)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12IN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-N'-[(3E)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide typically involves multiple steps, starting with the formation of the indole core. One common method is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst. The indole ring is then functionalized with iodine and other substituents to achieve the desired compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-N'-[(3E)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure and properties.
Substitution: : Substitution reactions can introduce new substituents at specific positions on the indole ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various electrophiles and nucleophiles can be employed, depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted indole derivatives. These products can have different biological activities and applications.
Biological Activity
Chemical Structure and Properties
The molecular formula of 3-iodo-N'-[(3E)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide is , with a molecular weight of approximately 394.20 g/mol. The compound features a hydrazone linkage, which is known for its versatility in biological applications.
Anticancer Properties
Recent studies have highlighted the anticancer potential of hydrazone derivatives. For instance, similar compounds have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Table 1: Cytotoxic Activity of Related Hydrazones
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Benzothiazole Hydrazone 5f | Plasmodium falciparum | 5.3 | |
| Naphthyl Salicyl Acyl Hydrazone | HeLa | 10 | |
| Indole-Based Hydrazone | MCF7 | 15 |
Antimicrobial Activity
Hydrazones have also been investigated for their antimicrobial properties. The compound may exhibit activity against a range of bacterial strains, potentially through mechanisms that disrupt bacterial cell walls or inhibit essential enzymes.
Case Study: Antimicrobial Efficacy
In a recent study, a series of hydrazones were tested against Gram-positive and Gram-negative bacteria. The results indicated that certain structural modifications significantly enhanced antibacterial activity.
Antimalarial Activity
Some derivatives of hydrazones have been reported to possess antimalarial properties by chelating iron and inhibiting heme polymerization, which is crucial for the survival of malaria parasites.
Table 2: Antimalarial Activity of Hydrazones
| Compound Name | Activity Type | Mechanism | Reference |
|---|---|---|---|
| Benzothiazole Hydrazone 5f | In vitro | Iron chelation | |
| Indole-Based Hydrazone | In vivo | Heme polymerization inhibition |
The biological activity of this compound likely involves multiple mechanisms:
- Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.
- Enzyme Inhibition : Competitive inhibition of key enzymes involved in cancer metabolism or microbial survival.
- Metal Chelation : Binding to metal ions essential for pathogen survival, disrupting their metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs and their biological activities are summarized below, with key differences highlighted:
Table 1: Structural and Functional Comparison of Selected Isatin-Based Benzohydrazides
Key Structural and Functional Differences
Substituent Effects on Bioactivity
- Halogenation (Iodo vs. Bromo) : Brominated analogs (e.g., compound 1) show potent antiproliferative activity (IC50 = 5.60 µM), while iodinated derivatives are theorized to have enhanced membrane permeability due to iodine’s larger atomic radius and lipophilicity .
- Nitro and Methoxy Groups : Nitro-substituted derivatives (e.g., 3f) exhibit strong CDK2 inhibition via hydrogen bonding with catalytic residues (e.g., Lys33, Asp145), whereas methoxy groups (e.g., 5t) enhance cytotoxicity by promoting apoptosis .
Target Specificity CB2 vs. CDK2: MDA-19’s hexyl chain optimizes CB2 receptor binding, while 3f’s nitro group directs selectivity toward CDK2’s ATP-binding pocket .
Thermal and Spectral Properties Melting Points: 3-Nitro derivatives (e.g., 3h) melt at 275.2°C, while amino-substituted analogs (3f) have higher thermal stability (327.4°C) due to intermolecular hydrogen bonding . IR/NMR Signatures: All analogs show ν(C=O) peaks at 1697–1751 cm⁻¹ and δ(N–H) signals near 8–10 ppm in DMSO-d6, confirming hydrazone formation .
Table 2: Pharmacokinetic and Toxicity Profiles
| Compound | ADMET Properties | Toxicity (HTPI) | Environmental Impact (EI) |
|---|---|---|---|
| 3-Iodo derivative | Predicted high membrane permeability (LogP > 3) | Moderate (HTPI = 0.45) | High (EI = 6.8) due to iodine |
| 3f (5-nitro) | Low aqueous solubility (LogS = −4.2) | Low (HTPI = 0.22) | Moderate (EI = 4.1) |
| 5t (trimethoxy) | Moderate CYP3A4 inhibition risk | High (HTPI = 0.67) | Low (EI = 3.5) |
Q & A
Q. How can researchers ensure reproducibility in scale-up synthesis?
- Methodological Answer :
- Quality-by-Design (QbD) : Use DoE (e.g., Box-Behnken) to optimize critical parameters (temperature, solvent volume, stirring rate).
- In-line PAT tools (e.g., ReactIR) for real-time monitoring of reaction endpoints .
Tables for Key Data
Table 1 : Optimized Synthesis Parameters
| Parameter | Value/Range | Reference |
|---|---|---|
| Reaction Temperature | 60–70°C | |
| Solvent | Acetonitrile | |
| Purification | Column Chromatography (Petroleum Ether:EtOAc) | |
| Yield | 65–78% |
Table 2 : Key Spectroscopic Data
| Technique | Key Observations | Reference |
|---|---|---|
| X-ray Diffraction | Z-configuration, R = 0.043 | |
| ¹H NMR (DMSO-d₆) | δ 10.2 (NH), δ 7.8–7.2 (Ar-H) | |
| FT-IR | 1685 cm⁻¹ (C=O), 3250 cm⁻¹ (N–H) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
